

PRKACA: A Pivotal Therapeutic Target in Fibrolamellar Carcinoma

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Fibrolamellar Carcinoma (FLC) is a rare and aggressive liver cancer primarily affecting adolescents and young adults with no underlying liver disease.[1][2] A defining molecular characteristic of FLC is a somatic ~400 kb deletion on chromosome 19, leading to the fusion of the DNAJB1 and PRKACA genes.[1][3][4] This fusion event generates a chimeric protein, DNAJB1-PRKACA, which is the primary oncogenic driver in the vast majority of FLC cases.[5] [6][7] The resulting fusion protein possesses constitutive catalytic activity of the protein kinase A (PKA) catalytic subunit, PRKACA, making it a highly attractive therapeutic target.[1][8] This guide provides a comprehensive overview of PRKACA's role in FLC, detailing its signaling pathways, preclinical evidence for its therapeutic targeting, and relevant experimental methodologies.

The DNAJB1-PRKACA Fusion: A Constitutively Active Kinase

The DNAJB1-PRKACA fusion protein is detected in over 80% of FLC patients and is considered a pathognomonic feature of the disease.[6][7] The fusion results from the joining of exon 1 of DNAJB1, which encodes a heat shock protein, to exons 2-10 of PRKACA.[1][4] This genetic alteration leads to the overexpression of a chimeric protein with constitutively active PKA kinase function.[8][9] The fusion protein's oncogenic potential has been demonstrated in murine models, where its expression is sufficient to induce tumors that recapitulate the histopathology and transcriptome of human FLC.[5][7][10] Critically, the continued expression



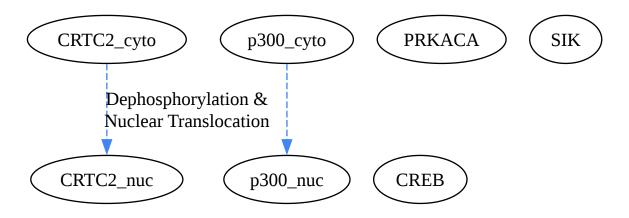
of DNAJB1-PRKACA is necessary for tumor maintenance, highlighting the concept of "oncogene addiction" in FLC and providing a strong rationale for targeted therapies.[7][11]

Signaling Pathways Driven by Aberrant PRKACA Activity

The constitutive kinase activity of the DNAJB1-PRKACA fusion protein leads to the dysregulation of several downstream signaling pathways crucial for cell growth, proliferation, and survival.

SIK-CRTC2-p300 Axis

A central mechanism through which DNAJB1-PRKACA drives FLC is the phosphorylation and inactivation of Salt-Inducible Kinases (SIKs).[8][12] In their active state, SIKs phosphorylate and promote the cytoplasmic retention of the CREB-regulated transcription coactivator 2 (CRTC2).[12] By inactivating SIKs, the DNAJB1-PRKACA fusion leads to the dephosphorylation and nuclear translocation of CRTC2.[12] In the nucleus, CRTC2 partners with the transcriptional coactivator p300 to drive a transcriptional program that promotes malignant growth.[8][12] This includes the upregulation of genes involved in cellular metabolism and proliferation.[13]



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Other Downstream Effectors

Besides the SIK-CRTC2 axis, the aberrant PKA signaling in FLC has been linked to other pathways:



- Aurora Kinase A (AURKA): AURKA has been identified as a key mediator of oncogenic growth downstream of PRKACA.[14] It plays a role in cell cycle regulation and promotes cell survival.[14]
- Wnt/ β -catenin Pathway: Studies in mouse models have shown that genetic activation of β -catenin significantly enhances tumorigenesis driven by the DNAJB1-PRKACA fusion.[5][10]
- ERK Pathway: Increased phosphorylation of ERK has been observed in cells expressing the DNAJB1-PRKACA fusion.[1]

Preclinical Evaluation of PRKACA as a Therapeutic Target

The central role of the DNAJB1-PRKACA fusion kinase in FLC pathogenesis has spurred significant preclinical research into targeting its activity. Both genetic and pharmacological approaches have demonstrated the dependence of FLC tumors on this oncogenic driver.

Genetic Inhibition

Inducible short hairpin RNA (shRNA)-mediated knockdown of the DNAJB1-PRKACA fusion transcript has been shown to reverse the FLC-specific gene signature, reduce tumor growth in patient-derived xenograft (PDX) models, and induce cell death in FLC cells.[7][15] These findings provide strong evidence for the continued requirement of the fusion protein for tumor survival.[7]

Pharmacological Inhibition

Several small molecule inhibitors targeting PKA have been evaluated in preclinical models of FLC.



Inhibitor	Target(s)	Efficacy in FLC Models	Reference
BLU0588	Selective PRKACA inhibitor	Significantly reduced FLC PDX tumor growth (p=0.003).	[15][16]
BLU2864	Selective PRKACA inhibitor	Significantly reduced FLC PDX tumor growth (p=0.0005).	[15][16]
Uprosertib	PKA inhibitor	Showed efficacy in the nanomolar range against one FLC PDX line.	[1]
AT13148	PKA inhibitor	Showed nanomolar efficacy against two FLC PDX lines.	[1]
Capivasertib	PKA inhibitor	Showed uniform efficacy against all FLC PDX lines, but in the micromolar range.	[1]
KT5720	PKA inhibitor	Showed uniform efficacy against all FLC PDX lines, but in the micromolar range.	[1]

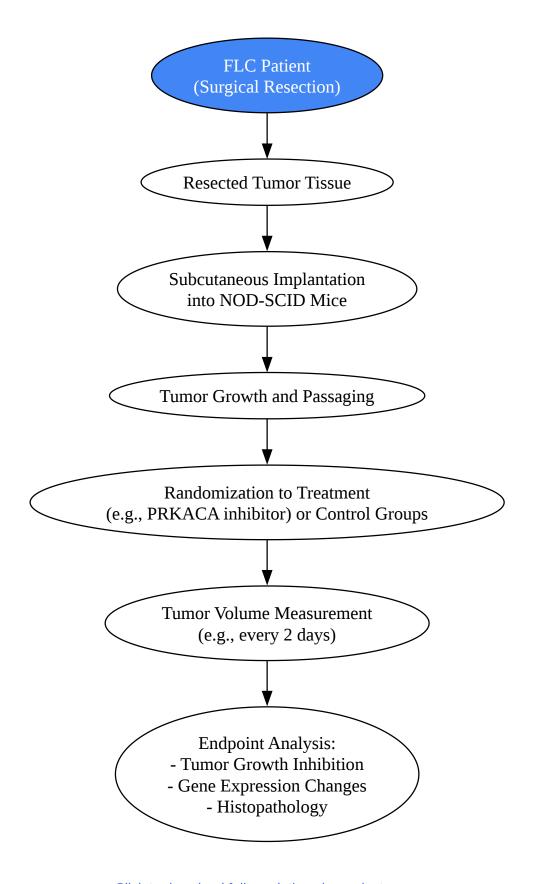
Oral delivery of a potent and selective PRKACA inhibitor led to up to 80% kinase inhibition in vivo and a statistically significant 54% inhibition of FLC tumor growth.[13] These studies serve as a proof-of-concept that PRKACA is a viable therapeutic target for FLC.[15][16]

Experimental Protocols Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft models are a cornerstone of preclinical FLC research, allowing for the in vivo evaluation of therapeutic agents in a system that closely recapitulates the human



tumor.



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Methodology:

- Fresh tumor tissue is obtained from FLC patients undergoing surgical resection.[1]
- The tissue is subcutaneously implanted into immunocompromised mice (e.g., NOD-SCID mice).[15][16]
- Tumors are allowed to grow and can be passaged to subsequent generations of mice for cohort expansion.[1]
- Once tumors reach a specified volume, mice are randomized into treatment and control groups.[15][16]
- Treatment with the investigational agent (e.g., oral gavage of a PRKACA inhibitor) is initiated. [15][16]
- Tumor volume is measured regularly (e.g., every 2 days) using calipers.[15][16]
- At the end of the study, tumors are harvested for downstream analyses, including gene expression profiling and histopathology.[15]

shRNA-Mediated Knockdown

Inducible shRNA systems are valuable tools for validating the functional role of the DNAJB1-PRKACA fusion in FLC cell lines and PDX models.

Methodology:

- Lentiviral vectors expressing shRNAs targeting the DNAJB1-PRKACA fusion transcript under the control of a doxycycline-inducible promoter are designed and produced.[7][15]
- FLC cells (e.g., from dissociated PDX tumors) are transduced with the lentiviral vectors.[15]
- Transduced cells are selected and expanded.
- For in vivo studies, these cells are implanted into mice to generate tumors.[15]



- Doxycycline is administered to the mice (e.g., in drinking water or chow) to induce shRNA expression and subsequent knockdown of the target fusion transcript.[15]
- The effects on tumor growth and gene expression are then monitored.[15]

CRISPR/Cas9-Mediated Gene Editing

CRISPR/Cas9 technology has been instrumental in creating genetically engineered mouse models of FLC that faithfully recapitulate the hallmark chromosomal deletion.

Methodology:

- Guide RNAs (gRNAs) are designed to target the intronic regions flanking the Dnajb1 and Prkaca genes in the mouse genome.[5][6]
- The gRNAs and Cas9 nuclease are delivered to mouse hepatocytes in vivo, often via hydrodynamic tail vein injection of plasmids or viral vectors.[5]
- The CRISPR/Cas9 system induces double-strand breaks at the target sites, leading to the deletion of the intervening ~400 kb region and the formation of the Dnajb1-Prkaca fusion gene.[5]
- Mice are monitored over time for the development of liver tumors.[5]

Future Directions and Clinical Outlook

The robust preclinical data supporting PRKACA as a therapeutic target has paved the way for clinical investigation. Several clinical trials are underway to evaluate therapies targeting the DNAJB1-PRKACA fusion and its downstream pathways.[17] These include peptide vaccines designed to elicit an immune response against the fusion protein and combinations of targeted agents.[17]

While direct inhibition of PRKACA holds promise, potential on-target toxicities in normal tissues where PKA plays essential physiological roles remain a concern.[12][18] This underscores the importance of developing highly specific inhibitors or exploring alternative strategies, such as targeting downstream nodes in the oncogenic signaling cascade. The identification of the SIK-



CRTC2-p300 axis as a critical dependency in FLC opens up new avenues for therapeutic intervention that may offer a wider therapeutic window.[8][12]

In conclusion, the DNAJB1-PRKACA fusion kinase is the central and indispensable driver of fibrolamellar carcinoma. A deep understanding of its downstream signaling pathways and the development of sophisticated preclinical models have firmly established PRKACA as a key therapeutic target. Ongoing research and clinical trials are poised to translate these fundamental discoveries into effective therapies for patients with this rare and challenging cancer.

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